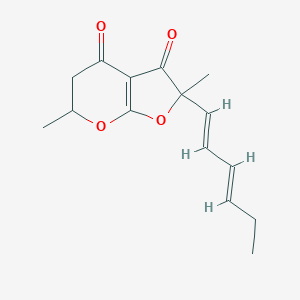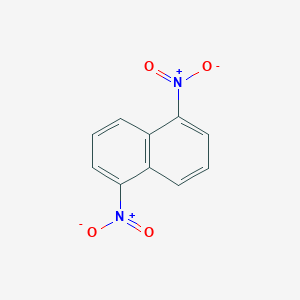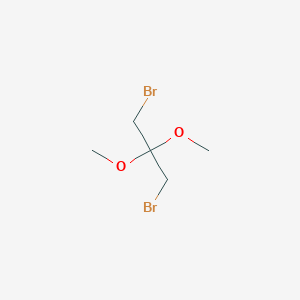
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, also known as DMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amines and has a molecular formula of C10H16N2O.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is not fully understood. However, it has been proposed that 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine binds to the sigma-1 receptor and modulates its activity, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the development of drugs for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its high affinity for the sigma-1 receptor, which makes it a potent modulator of this protein. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is also relatively easy to synthesize, which makes it a useful tool for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine. One of the main areas of research is the development of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine-based drugs for various diseases such as Alzheimer's disease, depression, and cancer. Another area of research is the study of the mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its effects on various cellular processes. Finally, there is a need for further evaluation of the potential toxicity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its safety profile in humans.
Conclusion:
In conclusion, 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a promising compound with potential applications in drug discovery and development. It has a high affinity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, which will further enhance our understanding of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves the reaction of 3-methyl-5-(2,2-dimethylpropanamido)oxazole with lithium aluminum hydride in tetrahydrofuran. This reaction leads to the formation of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine as a white solid with a yield of approximately 70%. The purity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can be further improved by recrystallization from methanol.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating various cellular processes. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to be a potent modulator of the sigma-1 receptor, which makes it a promising candidate for the development of drugs for various diseases such as Alzheimer's disease, depression, and cancer.
Propiedades
Número CAS |
117109-18-9 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |
Clave InChI |
PPARBKNRFBMSET-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
SMILES canónico |
CC1=NOC(=C1)CC(C)(C)CN |
Sinónimos |
5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




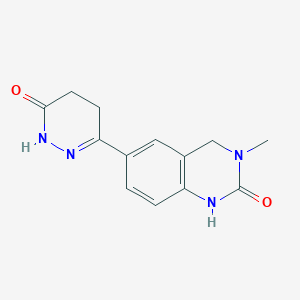

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
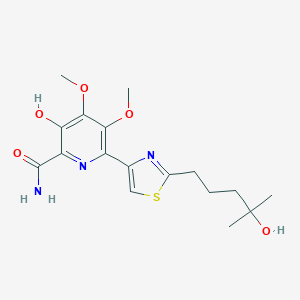
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)


